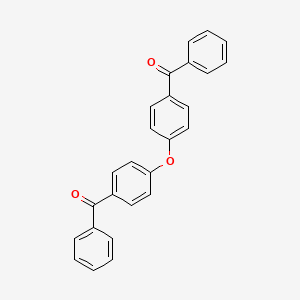

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone

Description

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone (CAS 6966-89-8) is a benzophenone derivative with the molecular formula C₂₆H₁₈O₃ and a molecular weight of 378.42 g/mol . Its IUPAC name reflects a central methanone group flanked by two aromatic rings: one substituted with a phenoxy group and the other with a benzoyl moiety. The compound’s structure is characterized by extended conjugation, which influences its physicochemical properties, such as UV absorption and thermal stability. Key identifiers include the InChIKey RFESNAMUUSDBQQ-UHFFFAOYSA-N and calculated thermodynamic properties (e.g., ΔfH°gas = 408.71 kJ/mol, logP = 5.52) .

Properties

IUPAC Name |

[4-(4-benzoylphenoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O3/c27-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)26(28)20-9-5-2-6-10-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFESNAMUUSDBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989799 | |

| Record name | [Oxydi(4,1-phenylene)]bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-89-8 | |

| Record name | NSC68229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [Oxydi(4,1-phenylene)]bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-BENZOYL-PHENOXY)-PHENYL)-PHENYL-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzophenone with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

While comprehensive data tables and dedicated case studies for “(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone” are not available in the search results, the chemical compound is referenced in the context of various scientific applications. This compound, also known as this compound, has the molecular formula and a molecular weight of 378.4193 .

This compound

- Physical Properties Several physical properties have been calculated for this compound :

- ΔfusH° : 42.87 kJ/mol

- log 10WS : -7.02

- logP oct/wat : 5.941

- Anticonvulsant Activity Thiazole molecules, including some bearing phenyl groups, have demonstrated anticonvulsant properties . For instance, certain thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues have shown anticonvulsant activity . Specifically, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed significant activity, with a median anti-PTZ effective dose (ED) .

- Inhibitory Potency Benzophenone derivatives, which are structurally related, have been synthesized and tested as inhibitors . For example, a docking pose of a 4-hydroxy-4-phenyl-piperidine derivative showed an H-bond interaction between the 4-hydroxy group and A985, which supports the importance of 4-hydroxy-4-phenyl-piperidine moieties for high inhibitory potency of propafenones and benzophenones .

- Anti-Inflammatory Activity Research indicates that benzophenones can possess anti-inflammatory properties . For instance, synthesized benzophenones containing a chloro moiety at the meta position ( 15 ) demonstrated effective anti-inflammatory and ulcerogenic activity compared to reference NSAIDs .

Mechanism of Action

The mechanism of action of (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural Variations and Substituent Effects

The target compound is distinguished by its phenoxy-benzoyl substitution pattern, which contrasts with analogs bearing alkyl, halogen, or methoxy groups. Key structural analogs include:

a) Alkyl-Substituted Benzophenones

- (4-(4-Methylbenzyloxy)phenyl)(phenyl)methanone (C₂₁H₁₈O₂): Features a methylbenzyloxy substituent. Exhibits a lower molecular weight (302.37 g/mol) and melting point (106–108°C) compared to the target compound .

- p-Methylbenzophenone (C₁₄H₁₂O): A simpler analog with a methyl group, showing reduced steric hindrance and a lower boiling point (Tboil = 554 K) .

b) Halogen-Substituted Derivatives

- 2-(4-Benzoylphenoxy)-1-(4-chlorophenyl)ethanone (C₂₁H₁₅ClO₃): Incorporates a chlorophenyl ethanone group. Higher melting point (150–152°C) due to increased polarity from the chlorine atom .

- (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (C₁₄H₁₁FO₂): Fluorine substitution enhances electronegativity, influencing hydrogen bonding (O–H⋯O interactions stabilize crystal packing) .

c) Ethanone-Linked Analog

- 2-(4-Benzoylphenoxy)-1-phenylethanone (C₂₁H₁₆O₃): Shares the phenoxy group but replaces one benzoyl moiety with a phenylethanone chain. Similar molecular weight (316.35 g/mol) but higher lipophilicity (logP = 5.52 vs. 4.89) .

Physicochemical Properties

Notes:

- The target compound’s higher logP (5.52) suggests greater lipophilicity, which may enhance membrane permeability in biological systems.

- Melting points correlate with molecular symmetry and intermolecular forces. Chlorinated derivatives (e.g., 150–152°C) exhibit higher melting points due to dipole-dipole interactions .

Biological Activity

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone, also known by its CAS number 6966-89-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzophenone moiety. Its unique arrangement allows for various interactions with biological targets, making it a candidate for drug development. The compound's chemical properties include:

- Molecular Formula : CHO

- Molecular Weight : 304.34 g/mol

- CAS Number : 6966-89-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

- Modulation of Enzyme Activity : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Antioxidant Properties : It has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage.

- Antimicrobial Effects : Studies suggest that it exhibits antimicrobial properties, making it a candidate for therapeutic applications against infections.

Antioxidant Activity

Research indicates that this compound has significant antioxidant activity. It has been shown to reduce lipid peroxidation and protect cellular components from oxidative damage. For instance, in vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. It has shown efficacy in inhibiting the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives, compounds containing the benzophenone structure exhibited significant cytotoxic activity against human cancer cell lines. Specifically, derivatives with N-(4-benzoyl phenyl) showed potent antiproliferative effects .

Compound Cell Line IC50 (µM) 7e HeLa 5.0 7f MCF-7 3.2 - P-glycoprotein Inhibition : The compound's structural analogs have been investigated for their ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. Some derivatives showed promising results with IC50 values comparable to known P-gp inhibitors .

- Structure-Activity Relationship (SAR) : A series of SAR studies have indicated that modifications to the benzophenone moiety significantly affect biological activity. For example, introducing halogen substituents at specific positions enhanced the anti-inflammatory properties of certain analogs .

Q & A

Q. What are the established synthetic routes for (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone?

Answer: The compound is typically synthesized via Friedel-Crafts acylation. For example, a modified protocol involves reacting biphenyl derivatives with benzoyl chloride in the presence of anhydrous AlCl₃ as a Lewis catalyst. A representative method includes:

- Dissolving biphenyl in chloroform and adding benzoyl chloride dropwise under ice-cold conditions.

- Stirring at room temperature for 3 hours, followed by quenching with water and recrystallization from ethanol to yield the product (87% yield) .

Key Considerations: - Catalyst stoichiometry (AlCl₃) must be optimized to avoid side reactions.

- Solvent choice (e.g., chloroform vs. dichloromethane) impacts reaction efficiency.

Q. What spectroscopic methods are used to characterize this compound?

Answer:

- IR Spectroscopy : A strong carbonyl (C=O) stretch is observed near 1680–1650 cm⁻¹, consistent with benzophenone derivatives. Substituent-specific peaks (e.g., aromatic C-H bending) appear at 670–1200 cm⁻¹ .

- NMR : The ¹H NMR spectrum (CDCl₃) shows aromatic proton signals as multiplets (δ 7.2–8.0 ppm) and a singlet for the benzoyl methyl group (δ 2.56 ppm) .

- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 51.74°) and bond lengths (C=O: ~1.21 Å) confirm molecular geometry .

Q. What are the key physicochemical properties of this compound?

Answer:

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 137°C (similar to 4-Phenylbenzophenone) | |

| Solubility | Soluble in chloroform, DMSO, ethanol | |

| Molecular Weight | 326.38 g/mol |

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer: Single-crystal X-ray studies reveal:

- Dihedral Angles : The biphenyl moiety shows near-planarity (8.0° dihedral), while the benzoyl-phenyl group adopts a twisted conformation (51.74°), influencing π-π stacking and photophysical properties .

- Intermolecular Interactions : No significant C–H···O hydrogen bonding, suggesting van der Waals forces dominate crystal packing .

Methodological Tip: Use SHELXL for refinement, merging Friedel pairs to improve data accuracy .

Q. What computational methods are suitable for modeling its electronic properties?

Answer:

Q. How does structural modification impact biological activity?

Answer:

- Anticancer Potential : Substituents on the biphenyl group (e.g., methoxy or chloro groups) enhance interactions with kinase domains.

- Antimicrobial Screening : The carbonyl group facilitates hydrogen bonding with bacterial cell wall proteins .

Experimental Design : Use structure-activity relationship (SAR) studies with derivatives like 4-chloro or 4-methoxy analogs .

Q. What contradictions exist in spectral data interpretation?

Answer:

- IR Variability : Some studies report carbonyl stretches at 1689 cm⁻¹ vs. 1656 cm⁻¹ , likely due to solvent polarity or crystallinity differences.

- NMR Splitting : Aromatic proton multiplicity discrepancies arise from dynamic effects in solution vs. solid state.

Resolution: Use temperature-controlled NMR and matrix-isolation IR to isolate environmental effects .

Q. How is this compound applied in polymer chemistry?

Answer:

Q. What challenges arise in resolving its crystal structure?

Answer:

Q. How is its phosphorescence behavior exploited in materials science?

Answer:

- Triplet-State Emission : The compound exhibits long-lived phosphorescence (τ ≈ 10 ms) in rigid matrices, useful for OLEDs.

- ODMR Studies : Optically detected magnetic resonance reveals spin-orbit coupling mechanisms .

Experimental Setup: Use low-temperature (77 K) luminescence spectroscopy with a xenon arc lamp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.